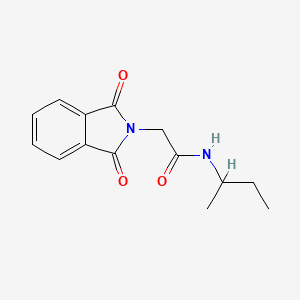![molecular formula C22H19BrN2O4S B3953510 3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B3953510.png)
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE
Overview
Description
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a bromine atom, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Bartoli reaction or a Heck coupling reaction.
Sulfonylation: The indole derivative is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and antimicrobial properties.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and celecoxib share the indole moiety and exhibit anti-inflammatory properties.
Sulfonyl Derivatives: Compounds with sulfonyl groups, such as sulfonamides, are known for their antimicrobial activity.
Uniqueness
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its combination of a bromine atom, an indole moiety, and a sulfonyl group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-29-21-11-6-16(14-19(21)23)22(26)24-17-7-9-18(10-8-17)30(27,28)25-13-12-15-4-2-3-5-20(15)25/h2-11,14H,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTXPYMTMBZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-3-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B3953429.png)
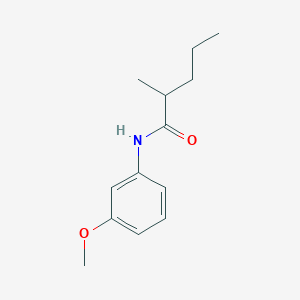
![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953456.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3953460.png)
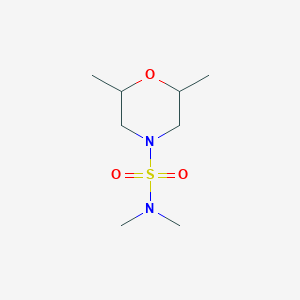
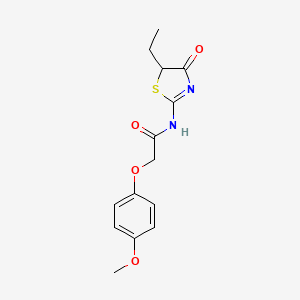
![4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE](/img/structure/B3953480.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3953493.png)
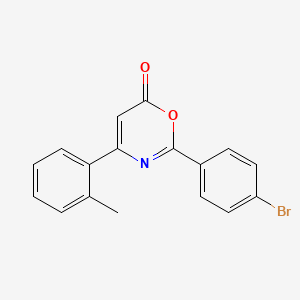
![Ethyl 1-{[2-(acetylamino)phenyl]carbonyl}piperidine-3-carboxylate](/img/structure/B3953508.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)
